(3-Aminopyridin-4-yl)methanol chemical properties
(3-Aminopyridin-4-yl)methanol chemical properties
An In-Depth Technical Guide to (3-Aminopyridin-4-yl)methanol: Properties, Reactivity, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(3-Aminopyridin-4-yl)methanol, CAS No. 152398-05-5, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique architecture, featuring a primary aromatic amine, a primary alcohol, and a pyridine ring system, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview of its chemical and physical properties, a validated synthetic protocol, an analysis of its chemical reactivity, and a discussion of its strategic application in the design of novel therapeutics, particularly for neurological disorders and oncology.[1][3] This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of small molecule drug development.
Core Chemical & Physical Properties
(3-Aminopyridin-4-yl)methanol is a stable, crystalline solid at room temperature.[1] The strategic placement of the amino and hydroxymethyl groups at the 3- and 4-positions of the pyridine ring, respectively, creates a scaffold with specific steric and electronic properties that are highly valuable for molecular recognition in biological systems.
Physicochemical Data
The fundamental properties of (3-Aminopyridin-4-yl)methanol are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 152398-05-5 | [4][5] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | |
| IUPAC Name | (3-Aminopyridin-4-yl)methanol | [5] |
| Synonyms | 3-Amino-4-hydroxymethylpyridine | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 115-120 °C | [1] |
Computed Properties for Drug Design
Computational descriptors are crucial for predicting the pharmacokinetic properties of a molecule. These values suggest good potential for oral bioavailability according to Lipinski's Rule of Five.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | [6] |
| LogP (Octanol-Water Partition Coeff.) | -0.2 | [6] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | PubChem CID 14950620 |
| Hydrogen Bond Acceptors | 3 (from N in pyridine, N in amine, O in alcohol) | PubChem CID 14950620 |
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on standard principles.
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. A singlet or broad singlet for the two amine (-NH₂) protons would appear around δ 5.0-6.0 ppm. The methylene protons (-CH₂-) adjacent to the hydroxyl group would likely appear as a doublet around δ 4.5 ppm, coupled to the hydroxyl proton. The hydroxyl proton (-OH) would present as a triplet around δ 5.0-5.5 ppm.
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¹³C NMR (DMSO-d₆, 100 MHz): Five distinct signals are expected in the aromatic region (δ 115-155 ppm) corresponding to the pyridine ring carbons. The methylene carbon (-CH₂OH) signal would be found upfield, typically around δ 60-65 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol around 3300-3400 cm⁻¹, N-H stretching from the primary amine in the same region (often appearing as a doublet), C-H aromatic stretching just above 3000 cm⁻¹, and strong C-O stretching from the primary alcohol around 1050 cm⁻¹.
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Mass Spectrometry (MS-ESI+): The positive-ion electrospray mass spectrum would prominently feature the protonated molecular ion [M+H]⁺ at m/z = 125.[4]
Synthesis and Purification
(3-Aminopyridin-4-yl)methanol can be efficiently synthesized via the reduction of a commercially available starting material, 3-aminoisonicotinic acid. The following protocol is adapted from established procedures.[4]
Synthetic Workflow Diagram
Caption: Synthesis workflow for (3-Aminopyridin-4-yl)methanol.
Detailed Experimental Protocol
Objective: To synthesize (3-Aminopyridin-4-yl)methanol by reducing 3-aminoisonicotinic acid.
Materials:
-
3-Aminoisonicotinic acid (1.0 eq)
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Lithium Aluminum Hydride (LiAlH₄) (3.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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15% Sodium Hydroxide (NaOH) aqueous solution
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Diatomaceous earth (Celite®)
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Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Eluent: 5% Methanol (containing ~1% NH₃) in Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a slurry of LiAlH₄ (3.6 eq) in anhydrous THF.
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Addition of Starting Material: Cool the slurry to 0 °C in an ice bath. Carefully add solid 3-aminoisonicotinic acid (1.0 eq) portion-wise, ensuring the internal temperature does not rise excessively.
-
Causality Note: The portion-wise addition of the starting material to the powerful reducing agent LiAlH₄ is a critical safety measure to control the highly exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 48 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching: Upon completion, cool the reaction mixture back to 0 °C. Sequentially and dropwise, add deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Trustworthiness Note: This specific Fieser workup protocol (H₂O, NaOH(aq), 3x H₂O) is a standard and reliable method for quenching LiAlH₄ reactions, designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Filtration & Extraction: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with THF.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield a crude oil which may solidify upon standing.
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Purification: Purify the crude product by flash column chromatography on silica gel using 5% Methanol (with ~1% NH₃) in Ethyl Acetate as the eluent.
-
Causality Note: The addition of a small amount of ammonia to the eluent is crucial to prevent the polar amine product from streaking on the acidic silica gel, ensuring a clean separation.
-
-
Isolation: Combine the pure fractions and evaporate the solvent to afford (3-Aminopyridin-4-yl)methanol as a white to off-white solid (reported yield ~72%).[4]
Chemical Reactivity & Mechanistic Insights
The molecule's utility stems from the differential reactivity of its three functional groups.
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Primary Aromatic Amine (-NH₂): This group is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). Its basicity is lower than an aliphatic amine due to the electron-withdrawing nature of the pyridine ring.
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Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like manganese dioxide (MnO₂) or PCC for the aldehyde, and stronger oxidants like KMnO₄ or Jones reagent for the acid. It is also readily esterified or converted to an ether.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated, quaternized with alkyl halides, or oxidized to an N-oxide.
Key Transformation: Selective N-Acylation
A common and critical reaction in drug synthesis is the selective acylation of the amine in the presence of the alcohol.
Caption: Role of the aminopyridine scaffold in kinase hinge binding.
Building Block for Neurological Agents
The related compound, 4-aminopyridine, is a potassium channel blocker. [7]This established biological activity makes derivatives like (3-Aminopyridin-4-yl)methanol highly attractive starting points for developing new modulators of ion channels and other targets implicated in neurological diseases such as multiple sclerosis and spinal cord injury. [1]
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity and purity of this reagent.
Safety and Handling
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Hazard Classification: GHS classification indicates the compound is harmful if swallowed (Acute Toxicity 4, Oral). Related aminopyridines can cause skin and eye irritation. [7]* Personal Protective Equipment (PPE): Always handle with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling Protocol:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the solid in a well-ventilated area or chemical fume hood.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
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Storage and Stability
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Optimal Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C). [1]* Long-Term Stability: For long-term storage, placing the container in a desiccator under an inert atmosphere (argon or nitrogen) is recommended to protect against moisture and oxidation. Protect from light. Aminopyridine compounds generally exhibit excellent chemical stability when stored under these conditions.
Conclusion
(3-Aminopyridin-4-yl)methanol is a high-value, versatile building block for modern drug discovery. Its well-defined chemical properties, accessible synthesis, and trifunctional nature provide a robust platform for the creation of diverse chemical libraries. Its established role as a privileged scaffold, particularly in the development of kinase inhibitors and neurological agents, ensures its continued relevance and importance to the research and drug development community.
References
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PubChem. (n.d.). 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Zuercher, W. J., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3651. Available at: [Link]
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Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (2016). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (3-Amino-pyridin-4-yl)-methanol. Retrieved from [Link]
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CP Lab Safety. (n.d.). (3-Amino-pyridin-4-yl)-methanol, min 95%. Retrieved from [Link]
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GlobalChemMall. (n.d.). (3-Aminopyridin-4-yl)methanol. Retrieved from [Link]
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PubChem. (n.d.). (3-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]
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Springer. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Medicinal Chemistry Research, 21(10), 2841-2851. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. Retrieved from [Link]
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